6-ethyl 8-methyl (2Z)-5-amino-2-(4-hydroxybenzylidene)-7-(4-hydroxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate
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Overview
Description
6-ethyl 8-methyl (2Z)-5-amino-2-(4-hydroxybenzylidene)-7-(4-hydroxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is a complex organic compound that belongs to the class of thiazolopyridines This compound is characterized by its unique structure, which includes multiple functional groups such as amino, hydroxy, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl 8-methyl (2Z)-5-amino-2-(4-hydroxybenzylidene)-7-(4-hydroxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate typically involves multi-step reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction parameters and the use of advanced technologies to achieve high throughput and consistent quality .
Chemical Reactions Analysis
Types of Reactions
6-ethyl 8-methyl (2Z)-5-amino-2-(4-hydroxybenzylidene)-7-(4-hydroxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the carbonyl groups may produce alcohols .
Scientific Research Applications
6-ethyl 8-methyl (2Z)-5-amino-2-(4-hydroxybenzylidene)-7-(4-hydroxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl 8-methyl (2Z)-5-amino-2-(4-hydroxybenzylidene)-7-(4-hydroxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure and are known for their wide range of applications in medicinal chemistry.
Thiazolopyridines: Similar to the target compound, these molecules also contain a thiazole ring fused to a pyridine ring and exhibit diverse chemical reactivity.
Uniqueness
6-ethyl 8-methyl (2Z)-5-amino-2-(4-hydroxybenzylidene)-7-(4-hydroxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C25H22N2O7S |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
6-O-ethyl 8-O-methyl (2Z)-5-amino-7-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate |
InChI |
InChI=1S/C25H22N2O7S/c1-3-34-25(32)19-18(14-6-10-16(29)11-7-14)20(24(31)33-2)23-27(21(19)26)22(30)17(35-23)12-13-4-8-15(28)9-5-13/h4-12,18,28-29H,3,26H2,1-2H3/b17-12- |
InChI Key |
LGXPDQSPMKFOBQ-ATVHPVEESA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)O)C(=O)OC)S/C(=C\C4=CC=C(C=C4)O)/C2=O)N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)O)C(=O)OC)SC(=CC4=CC=C(C=C4)O)C2=O)N |
Origin of Product |
United States |
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